2-Isothiocyanatohexyl thiocyanate
Description
Properties
CAS No. |
62473-55-6 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-isothiocyanatohexyl thiocyanate |
InChI |
InChI=1S/C8H12N2S2/c1-2-3-4-8(10-7-11)5-12-6-9/h8H,2-5H2,1H3 |
InChI Key |
WBVLLCGSNKGAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CSC#N)N=C=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with the formation of a dithiocarbamic acid salt through the reaction of hexane-1,2-diamine with $$ \text{CS}2 $$. Subsequent desulfurization using oxidizing agents such as iodine ($$ \text{I}2 $$) or tetrapropylammonium tribromide (TPATB) generates the isothiocyanate functionality. For example, TPATB-mediated decomposition in a water/ethyl acetate biphasic system facilitates the conversion of the dithiocarbamate intermediate into this compound. The biphasic solvent system enhances reaction efficiency by partitioning the product into the organic phase, simplifying purification.
Key Reaction Steps:
- Dithiocarbamate Formation:
$$
\text{Hexane-1,2-diamine} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{Dithiocarbamate salt}
$$ - Desulfurization:
$$
\text{Dithiocarbamate salt} + \text{TPATB} \xrightarrow{\text{NaHCO}_3} \text{this compound} + \text{By-products}
$$
Optimization and Yields
The use of TPATB as an oxidizing agent in biphasic conditions (water/ethyl acetate) achieves yields exceeding 85% with reaction times under 2 hours. Comparative studies show that iodine-mediated desulfurization in similar conditions yields 42% of the target compound, alongside 16% of the isothiocyanate derivative. The choice of oxidizing agent significantly impacts selectivity, with TPATB minimizing side reactions such as disulfide formation.
Thiocyanogen Addition to Alkenes
An alternative route involves the addition of thiocyanogen ($$ (\text{SCN})_2 $$) to alkenes. This method, while less commonly employed, offers a direct pathway to bifunctional thiocyanates.
Reaction with Hex-1-ene
Hex-1-ene reacts with thiocyanogen in dichloromethane at 0–5°C to yield a mixture of products, including hexane-1,2-diyl dithiocyanate (42%) and this compound (16%). The reaction proceeds via electrophilic addition, with the thiocyanogen acting as a pseudohalogen.
Mechanistic Pathway:
$$
\text{Hex-1-ene} + (\text{SCN})_2 \rightarrow \text{this compound} + \text{Hexane-1,2-diyl dithiocyanate}
$$
Challenges and Limitations
Despite its simplicity, this method suffers from low selectivity due to competing pathways leading to dithiocyanate by-products. Temperature control and stoichiometric adjustments marginally improve yields, but the process remains less efficient compared to dithiocarbamate decomposition.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for the primary preparation methods:
| Method | Reagents | Yield | Reaction Time | Selectivity |
|---|---|---|---|---|
| Dithiocarbamate Decomposition (TPATB) | TPATB, $$ \text{NaHCO}_3 $$ | 85–90% | 1–2 hours | High |
| Dithiocarbamate Decomposition ($$ \text{I}_2 $$) | $$ \text{I}2 $$, $$ \text{NaHCO}3 $$ | 42% | 3–4 hours | Moderate |
| Thiocyanogen Addition | $$ (\text{SCN})_2 $$ | 16% | 6–8 hours | Low |
| Tandem Staudinger/Aza-Wittig | $$ \text{PPh}3 $$, $$ \text{CS}2 $$ | N/A* | 12–24 hours | Theoretical (Untested) |
*Data extrapolated from analogous reactions.
Purification and Characterization
Post-synthesis purification typically involves column chromatography or recrystallization from ethanol/water mixtures. Analytical characterization employs:
- Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR confirm the presence of isothiocyanate ($$ \delta $$ ~130–135 ppm for $$ \text{NCS} $$) and thiocyanate ($$ \delta $$ ~110–115 ppm for $$ \text{SCN} $$) groups.
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight (220.31 g/mol) and purity.
Industrial and Laboratory-Scale Considerations
For industrial production, the TPATB-mediated dithiocarbamate decomposition method is preferred due to its high yield and scalability. Laboratory-scale syntheses may opt for iodine-based protocols despite lower yields, owing to reagent accessibility. Environmental and safety concerns favor biphasic systems, which reduce waste solvent volume and minimize exposure to toxic intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanatohexyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-Isothiocyanatohexyl thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanatohexyl thiocyanate involves the interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea derivatives . This interaction can inhibit enzyme activity and disrupt cellular processes. The compound also activates the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Below is a detailed comparison of 2-isothiocyanatohexyl thiocyanate with analogous compounds, focusing on structural features, coordination behavior, and biological interactions.
Table 1: Key Properties of this compound and Related Compounds
Structural and Functional Group Comparisons
- Hexamethylene diisocyanate (1,6-diisocyanatohexane) : While structurally analogous (both feature hexyl backbones), hexamethylene diisocyanate contains two isocyanate (–NCO) groups instead of thiocyanate/isothiocyanate (–SCN/–NCS). This substitution leads to distinct reactivity: isocyanates are highly reactive toward nucleophiles (e.g., in polyurethane synthesis), whereas thiocyanates participate in metal coordination and redox reactions .
- 2-oxo-2-(2-thienyl)ethyl thiocyanate : Incorporates a thiophene ring and ketone group, which enhance π-conjugation and solubility in organic solvents compared to the aliphatic hexyl chain in this compound. This structural difference makes it more suitable for optoelectronic applications .
Coordination Chemistry and Polymorphism
Thiocyanate ligands exhibit diverse coordination modes (terminal vs. bridging), influenced by the central metal ion and co-ligands. For example:
- Copper(II) thiocyanate polymers (e.g., [Cu(NCS)₂(4-cyanopyridine)₂]ₙ) adopt isotypic structures with terminal thiocyanate coordination, similar to hypothetical complexes involving this compound .
- Iron(II) thiocyanate coordination polymers (e.g., 2-Fe/I and 2-Fe/II) demonstrate structural isomerism, highlighting the role of thiocyanate in stabilizing polymorphic frameworks .
However, terminal coordination is more prevalent in simpler thiocyanate compounds .
Analytical Characterization
Spectroscopic techniques for thiocyanate derivatives include:
- IR spectroscopy : Thiocyanate groups show characteristic ν(C≡N) stretches near 2050–2100 cm⁻¹ and ν(C–S) around 700–750 cm⁻¹. Ketone-containing analogs (e.g., 2-oxo-2-(2-thienyl)ethyl thiocyanate) exhibit additional C=O stretches near 1660 cm⁻¹ .
- NMR spectroscopy : Thiocyanate protons are typically deshielded (δ 3.5–4.5 ppm in ¹H NMR), while aromatic protons in thiophene derivatives appear upfield (δ 7.3–8.4 ppm) .
Q & A
Basic Research Questions
Q. How can FT-IR spectroscopy be utilized to determine the bonding mode of thiocyanate groups in 2-isothiocyanatohexyl thiocyanate?
- Methodological Answer : FT-IR spectroscopy distinguishes between thiocyanate bonding modes (M-NCS vs. M-SCN) by analyzing C-N and C-S stretching frequencies. For example, sulfur-bound thiocyanate (M-SCN) typically exhibits C-N stretching at ~2050–2100 cm⁻¹, while nitrogen-bound thiocyanate (M-NCS) shows C-S stretching at ~750–850 cm⁻¹. Quantitative comparison of these frequencies against reference compounds (e.g., known M-SCN or M-NCS complexes) is critical. Advanced analysis may involve statistical tools like Euclidean distance calculations to minimize subjective interpretation .
Q. What experimental techniques are suitable for characterizing the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing and hydrogen-bonding interactions. Key parameters include space group symmetry (e.g., monoclinic ), unit cell dimensions (), and intermolecular interactions (N–H⋯S/N–H⋯N). Complementary techniques like Hirshfeld surface analysis can quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding) .
Q. How do weakly hydrated anions like thiocyanate influence the stability of polymer systems containing this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) and dynamic light scattering (DLS) to assess polymer stability. Thiocyanate anions may induce electrostatic stabilization via surface partitioning, as observed in poly(N-isopropylacrylamide) systems. However, contradictory salting-out effects can arise, requiring mechanistic studies combining ion-polymer interaction assays (e.g., quartz crystal microbalance) and computational simulations .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density functional theory (DFT) calculations can predict reaction pathways, such as the addition of hydrazonoyl halides to thiocyanate groups. Key parameters include Gibbs free energy profiles, transition-state geometries, and frontier molecular orbital analysis. Validate predictions with experimental data (e.g., TLC, mass spectrometry) to confirm product formation .
Q. How can equilibrium constants for this compound complexes be accurately determined under high ionic strength conditions?
- Methodological Answer : Stopped-flow techniques coupled with global data analysis (e.g., ReactLab Equilibria) are essential for resolving kinetic instability in thiocyanate systems. Measure absorbance spectra at varying thiocyanate concentrations (0.025–0.5 M) and apply multivariate curve resolution to deconvolute contributions from species like Fe(SCN)²⁺. This approach minimizes approximations and improves accuracy compared to traditional methods .
Q. What methodologies address contradictions in experimental data on anion-induced stabilization vs. salting-out effects in thiocyanate-containing systems?
- Methodological Answer : Combine interfacial characterization (atomic force microscopy, AFM) with bulk solution assays (e.g., DSC). For example, sodium thiocyanate may stabilize polymers at interfaces via electrostatic interactions while inducing salting-out in bulk due to altered hydration entropy. Mechanistic reconciliation requires multi-scale modeling of ion-polymer and ion-water interactions .
Q. How can hydrogen-bonding networks in this compound crystals be quantitatively analyzed?
- Methodological Answer : Hirshfeld surface analysis paired with crystallographic data (e.g., plots) quantifies interaction types (e.g., H-bonding vs. C–H⋯π). For instance, in cyclohexyl ammonium thiocyanate, N–H⋯S interactions dominate, contributing >30% of surface contacts. Compare these results with analogous thiocyanate salts to identify structural trends .
Data Presentation and Analysis Guidelines
- Statistical Rigor : Use tools like ANOVA or t-tests to validate reproducibility in synthesis yields or spectroscopic measurements. Report confidence intervals (e.g., 95% CI) for equilibrium constants .
- Crystallography Tables : Include unit cell parameters (, ), space group, and -values for structural transparency .
- Kinetic Data : Present time-resolved absorbance profiles and rate constants derived from global fitting algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
